molecular formula C13H11N3O2 B10768545 (3E)-3-(1H-imidazol-5-ylmethylidene)-5-methoxy-1H-indol-2-one

(3E)-3-(1H-imidazol-5-ylmethylidene)-5-methoxy-1H-indol-2-one

Cat. No.: B10768545
M. Wt: 241.24 g/mol
InChI Key: QNUKRWAIZMBVCU-NYYWCZLTSA-N
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Description

(3E)-3-(1H-imidazol-5-ylmethylidene)-5-methoxy-1H-indol-2-one is a synthetic organic compound that features both an imidazole and an indole moiety. Compounds containing these functional groups are often of interest due to their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-(1H-imidazol-5-ylmethylidene)-5-methoxy-1H-indol-2-one typically involves the condensation of an indole derivative with an imidazole derivative under specific conditions. For example, the reaction might proceed via a Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of high-throughput screening to identify the best catalysts, solvents, and temperatures for the reaction.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or imidazole moieties.

    Reduction: Reduction reactions might target the imidazole ring or the carbonyl group of the indole.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the indole or imidazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride might be used.

    Substitution: Reagents like halogens or alkylating agents can be used under acidic or basic conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, (3E)-3-(1H-imidazol-5-ylmethylidene)-5-methoxy-1H-indol-2-one can be used as a building block for the synthesis of more complex molecules.

Biology

Biologically, compounds with imidazole and indole groups are often studied for their potential as enzyme inhibitors or receptor agonists/antagonists.

Medicine

In medicine, such compounds might be investigated for their potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

Industrially, these compounds could be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action for (3E)-3-(1H-imidazol-5-ylmethylidene)-5-methoxy-1H-indol-2-one would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

    (3E)-3-(1H-imidazol-5-ylmethylidene)-1H-indol-2-one: Lacks the methoxy group.

    (3E)-3-(1H-imidazol-5-ylmethylidene)-5-hydroxy-1H-indol-2-one: Has a hydroxy group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in (3E)-3-(1H-imidazol-5-ylmethylidene)-5-methoxy-1H-indol-2-one might confer unique properties, such as increased lipophilicity or altered electronic effects, which could influence its reactivity and biological activity.

Properties

Molecular Formula

C13H11N3O2

Molecular Weight

241.24 g/mol

IUPAC Name

(3E)-3-(1H-imidazol-5-ylmethylidene)-5-methoxy-1H-indol-2-one

InChI

InChI=1S/C13H11N3O2/c1-18-9-2-3-12-10(5-9)11(13(17)16-12)4-8-6-14-7-15-8/h2-7H,1H3,(H,14,15)(H,16,17)/b11-4+

InChI Key

QNUKRWAIZMBVCU-NYYWCZLTSA-N

Isomeric SMILES

COC1=CC\2=C(C=C1)NC(=O)/C2=C/C3=CN=CN3

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)C2=CC3=CN=CN3

Origin of Product

United States

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